1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine is a chemical compound with a molecular formula of C13H16FN3. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzylamine with 3-methyl-1H-pyrazole-4-carboxylic acid, followed by ethylation. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dimethylformamide or tetrahydrofuran. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact.
Chemical Reactions Analysis
1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Chemical Biology: The compound is employed in chemical biology research to investigate its interactions with biological macromolecules.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-Ethyl-N-(4-fluorobenzyl)-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-N-(4-fluorobenzyl)-4-piperidinamine: This compound has a similar structure but differs in the presence of a piperidine ring instead of a pyrazole ring.
1-Ethyl-N-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine: This compound has an additional pyrimidine ring, which may confer different biological properties.
1-Ethyl-N-(4-fluorobenzyl)-1H-tetrazol-5-amine: This compound contains a tetrazole ring, which can affect its chemical reactivity and biological activity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both ethyl and fluorobenzyl groups, which can influence its chemical and biological properties.
Properties
Molecular Formula |
C13H17ClFN3 |
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Molecular Weight |
269.74 g/mol |
IUPAC Name |
1-ethyl-N-[(4-fluorophenyl)methyl]-3-methylpyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C13H16FN3.ClH/c1-3-17-9-13(10(2)16-17)15-8-11-4-6-12(14)7-5-11;/h4-7,9,15H,3,8H2,1-2H3;1H |
InChI Key |
JWSOUHQZIFTOJO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
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